molecular formula C12H13NO3 B14325714 Methyl 4-[(2-methylacryloyl)amino]benzoate CAS No. 108871-76-7

Methyl 4-[(2-methylacryloyl)amino]benzoate

Cat. No.: B14325714
CAS No.: 108871-76-7
M. Wt: 219.24 g/mol
InChI Key: OYWBQYZIJUAKIS-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methylacryloyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and an amide linkage with a 2-methylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methylacryloyl)amino]benzoate typically involves the following steps:

    Preparation of 4-aminobenzoic acid: This can be achieved through the nitration of methyl benzoate followed by reduction.

    Formation of the amide bond: The 4-aminobenzoic acid is then reacted with 2-methylacryloyl chloride in the presence of a base such as triethylamine to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methylacryloyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 4-[(2-methylacryloyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-methylacryloyl)amino]benzoate involves its interaction with specific molecular targets. The amide linkage and the ester group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar structure but lacks the 2-methylacryloyl group.

    Methyl 4-(methoxycarbonyl)benzoate: Similar ester group but different substituents on the benzene ring.

    Methyl 4-(acetylamino)benzoate: Similar amide linkage but with an acetyl group instead of a 2-methylacryloyl group.

Uniqueness

Methyl 4-[(2-methylacryloyl)amino]benzoate is unique due to the presence of both the ester and the 2-methylacryloyl amide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

108871-76-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 4-(2-methylprop-2-enoylamino)benzoate

InChI

InChI=1S/C12H13NO3/c1-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16-3/h4-7H,1H2,2-3H3,(H,13,14)

InChI Key

OYWBQYZIJUAKIS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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